![molecular formula C24H25N3O2 B5555569 5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

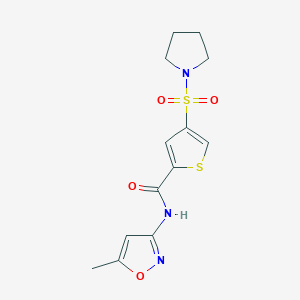

Description

Synthesis Analysis

The synthesis of piperazine-linked compounds, including those similar to 5-Benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone, often involves microwave-assisted reactions or traditional refluxing techniques. These methods have been utilized to create compounds with potential bioactive properties, employing key intermediates such as bis(enaminones) and various arylnitriles under controlled conditions to achieve targeted molecular frameworks (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone has been elucidated using techniques such as X-ray crystallography. These analyses reveal intricate details about the spatial arrangement of atoms, essential for understanding the compound's chemical behavior and interaction potential (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving piperazinone derivatives are diverse, encompassing cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions enable the functionalization of the piperazinone core, introducing various substituents that significantly impact the compound's chemical properties and reactivity. The amide bond formation, for instance, is a critical step in constructing the molecule's core structure, affecting its biological activity and interaction with biological targets (Moloney et al., 2004).

Scientific Research Applications

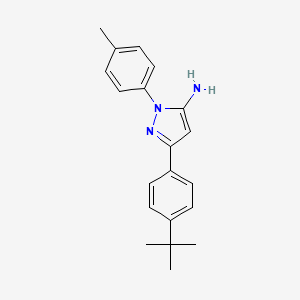

Antibacterial and Biofilm Inhibition Applications

One study discusses the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, including derivatives with structural similarities to the requested chemical, have shown significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. One compound in particular demonstrated superior biofilm inhibition activities compared to Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-related problems (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial Activities

Another research effort focused on the synthesis of 1,2,4-Triazole derivatives, highlighting the antimicrobial activities of these compounds. Although the exact structure of "5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone" was not mentioned, the study provides insight into how structural modifications in related compounds can lead to significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2010).

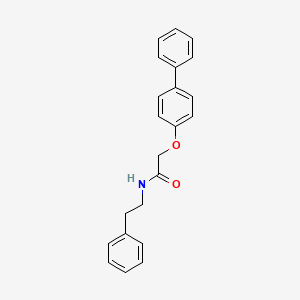

Central Nervous System Agents

Further research into the central nervous system (CNS) agents led to the synthesis of piperazine derivatives, including those with functionalities akin to the compound . These studies aim at discovering new therapeutic agents for CNS disorders, indicating the broader applicability of such chemical structures in developing treatments for neurological conditions (Revathi K. Raghupathi et al., 1991).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlight the chemical versatility and potential of compounds structurally related to "5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone." These compounds' efficient synthesis and yield suggest their potential utility in various scientific and pharmaceutical applications (M. A. Bhat et al., 2018).

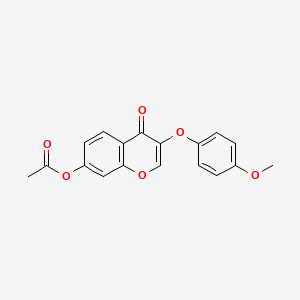

properties

IUPAC Name |

5-benzyl-1-(4-methylphenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-18-10-12-20(13-11-18)26-16-21(15-19-7-4-3-5-8-19)27(17-23(26)28)24(29)22-9-6-14-25(22)2/h3-14,21H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUFCHJSJLELSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(N(CC2=O)C(=O)C3=CC=CN3C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)